molecular formula C17H21N3O2S B2615457 Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate CAS No. 1331341-21-9

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate

Cat. No.: B2615457
CAS No.: 1331341-21-9
M. Wt: 331.43
InChI Key: LPIGZAIJYOUAAN-UHFFFAOYSA-N
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Description

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5. This moiety is linked to a piperidine ring via its 2-position, which is further connected to a methylene group and a methyl benzoate aromatic system. The structural complexity of this compound combines three pharmacologically significant motifs:

  • 1,3,4-Thiadiazole: Known for its broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties .
  • Piperidine: A six-membered nitrogen-containing ring that enhances bioavailability and binding affinity to biological targets.
  • Methyl Benzoate: A common ester group that influences solubility and metabolic stability.

For example, benzimidazole derivatives (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) are synthesized via condensation of substituted diamines with aldehydes in the presence of Na₂S₂O₅ . Similarly, 1,3,4-thiadiazole derivatives often employ multi-step reactions involving hydrazine, carbon disulfide, and sulfonation agents .

Properties

IUPAC Name

methyl 4-[[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-18-19-16(23-12)14-7-9-20(10-8-14)11-13-3-5-15(6-4-13)17(21)22-2/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGZAIJYOUAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl benzoate under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Piperidine Attachment: The piperidine moiety is introduced through a nucleophilic substitution reaction. The thiadiazole derivative is reacted with piperidine in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate involves its interaction with cellular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to cross cellular membranes due to its lipophilic nature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous derivatives:

Compound Name & Source Molecular Formula Key Structural Features Biological/Physicochemical Notes Reference
Target Compound C₁₇H₂₀N₃O₂S* Piperidine-linked thiadiazole, methyl benzoate Hypothesized enhanced CNS penetration due to piperidine -
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₂H₂₂N₄O₂ Pyridazine substituent, ethyl ester Moderate COX-2 inhibition (IC₅₀ = 3.2 µM)
Methyl 4-(5-(butylamino)-1,3,4-thiadiazol-2-yl)benzoate C₁₄H₁₇N₃O₂S Butylamino-thiadiazole, methyl benzoate Higher lipophilicity (logP = 3.8)
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Varies Oxadiazole-sulfonyl-piperidine hybrid Antibacterial (MIC = 8–32 µg/mL vs. S. aureus)

*Calculated molar mass: ~338.42 g/mol.

Key Comparisons:

Thiadiazole vs. Oxadiazole Derivatives The target compound’s 1,3,4-thiadiazole ring provides distinct electronic properties compared to 1,3,4-oxadiazole derivatives (e.g., ). Oxadiazole derivatives, however, exhibit stronger hydrogen-bonding capabilities due to oxygen’s electronegativity, which may explain their superior antibacterial activity .

Linker Groups and Bioavailability The piperidine linker in the target compound contrasts with phenethylamino (I-6230 ) or sulfonyl () linkers. Piperidine’s rigidity and basic nitrogen may improve blood-brain barrier penetration compared to flexible alkyl chains in butylamino derivatives ().

Ethyl/pyridazine substituents in I-6230 demonstrate how aromatic systems modulate selectivity for enzymes like COX-2.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires regioselective thiadiazole formation and piperidine functionalization, steps analogous to and . LiH/DMF-mediated coupling () could be adapted for piperidine-benzoate linkage.
  • Biological Potential: While direct activity data for the target compound is absent, structurally related thiadiazoles exhibit insecticidal and antifungal properties .
  • Physicochemical Properties: The target’s calculated logP (~3.5) is higher than ’s butylamino derivative (logP = 3.8), indicating balanced lipophilicity for membrane permeability.

Biological Activity

Methyl 4-((4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a synthetic compound that incorporates a thiadiazole moiety fused with a piperidine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C15H20N4OS, with a molecular weight of 306.41 g/mol. Its structure features a benzoate group linked to a piperidine derivative containing a thiadiazole ring.

PropertyValue
Molecular FormulaC15H20N4OS
Molecular Weight306.41 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activities or bind to specific receptors, influencing several physiological pathways. The thiadiazole ring is known for its ability to interact with metal ions and inhibit enzyme functions by binding at active sites.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives demonstrate significant antimicrobial properties. This compound has been evaluated for its efficacy against various microorganisms. In vitro studies have shown it can inhibit the growth of bacteria and fungi, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory and Analgesic Effects

In preclinical models, this compound has exhibited anti-inflammatory and analgesic effects. Studies have demonstrated that it can reduce inflammation markers and alleviate pain in animal models, indicating its potential therapeutic application in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar compounds to draw parallels with this compound:

  • Thiadiazole Derivatives : A study on various thiadiazole derivatives showed promising results in inhibiting bacterial growth and reducing inflammation in rodent models .
  • Piperidine Compounds : Research on piperidine-based compounds indicated their effectiveness in modulating pain pathways and reducing inflammatory responses .

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